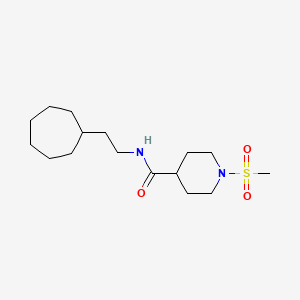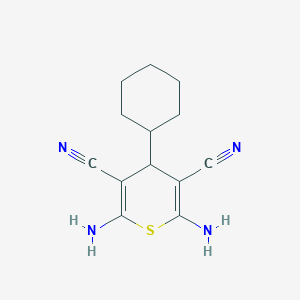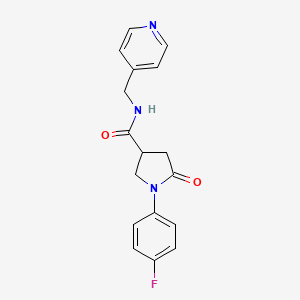![molecular formula C20H23N5O2 B5457974 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as "compound 1" and has been synthesized using various methods. In 5]decan-6-one.
作用機序
The mechanism of action of 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by modulating certain neurotransmitters in the brain, which can help in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to modulate certain neurotransmitters in the brain, which can help in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential applications in various fields of scientific research. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential applications in the field of cancer research, specifically in the development of new anticancer drugs. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, future research could focus on improving the synthesis method of this compound and developing new derivatives with improved properties.
合成法
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been synthesized using various methods. One such method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with aniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction produces 2-(2-anilinopyrimidin-5-yl)acetic acid, which is then converted to the final product using a series of reactions involving cyclization and N-alkylation.
科学的研究の応用
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been found to have potential applications in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the field of neuroscience, specifically in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(2-anilinopyrimidine-5-carbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24-10-5-8-20(18(24)27)9-11-25(14-20)17(26)15-12-21-19(22-13-15)23-16-6-3-2-4-7-16/h2-4,6-7,12-13H,5,8-11,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTQPMQXZXUHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)

![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)